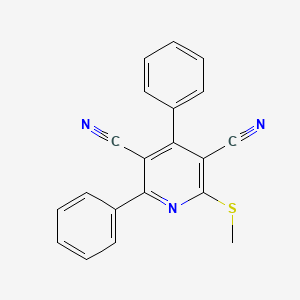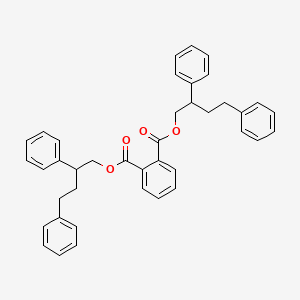![molecular formula C11H21ClO2Si B14412664 5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate CAS No. 84461-13-2](/img/structure/B14412664.png)
5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate is an organosilicon compound that features a chloro(dimethyl)silyl group attached to a pentyl chain, which is further connected to a 2-methylprop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate typically involves a multi-step process:
Formation of the Pentyl Chain: The initial step involves the preparation of the pentyl chain with a terminal chloro(dimethyl)silyl group. This can be achieved through the reaction of pentyl magnesium bromide with chlorodimethylsilane under anhydrous conditions.
Esterification: The next step involves the esterification of the pentyl chain with methacrylic acid (2-methylprop-2-enoic acid) in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Addition Reactions: The double bond in the 2-methylprop-2-enoate moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Polymerization: The compound can undergo radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as bromine or hydrogen chloride can be used, often in the presence of a catalyst like aluminum chloride.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under inert atmosphere conditions.
Major Products
Substitution Reactions: Products include substituted silyl derivatives with functional groups such as azides, thiocyanates, or amines.
Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.
Polymerization: The major products are polymers with repeating units derived from the 2-methylprop-2-enoate moiety.
Wissenschaftliche Forschungsanwendungen
5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials with tailored properties, such as hydrophobic coatings and silicone-based polymers.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is employed in the development of novel polymers with specific mechanical and thermal properties.
Biological Research: The compound’s derivatives are investigated for their potential use in drug delivery systems and biomedical applications.
Wirkmechanismus
The mechanism of action of 5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate involves its ability to undergo various chemical transformations. The chloro(dimethyl)silyl group can participate in nucleophilic substitution reactions, while the 2-methylprop-2-enoate moiety can engage in addition and polymerization reactions. These transformations enable the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[Chloro(dimethyl)silyl]pentyl acrylate: Similar to 5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate but with an acrylate moiety instead of a methacrylate.
5-[Chloro(dimethyl)silyl]pentyl methacrylate: Similar structure but with a different ester group.
3-[Chloro(dimethyl)silyl]propyl 2-methylprop-2-enoate: A shorter chain analogue with similar reactivity.
Uniqueness
This compound is unique due to its specific combination of a chloro(dimethyl)silyl group and a 2-methylprop-2-enoate moiety. This combination imparts distinct chemical properties, making it a valuable compound for various applications in materials science, organic synthesis, and polymer chemistry.
Eigenschaften
CAS-Nummer |
84461-13-2 |
|---|---|
Molekularformel |
C11H21ClO2Si |
Molekulargewicht |
248.82 g/mol |
IUPAC-Name |
5-[chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H21ClO2Si/c1-10(2)11(13)14-8-6-5-7-9-15(3,4)12/h1,5-9H2,2-4H3 |
InChI-Schlüssel |
CTOJNGPOTGPQLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCCC[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


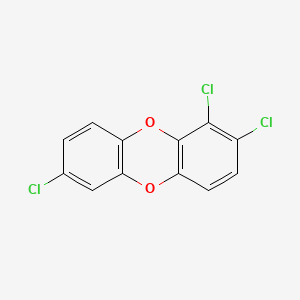
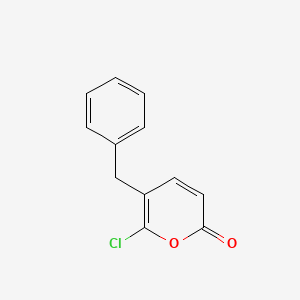
![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)
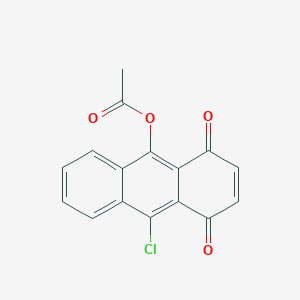
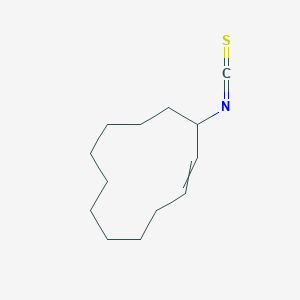
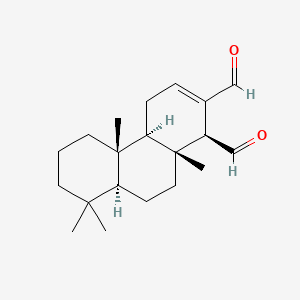

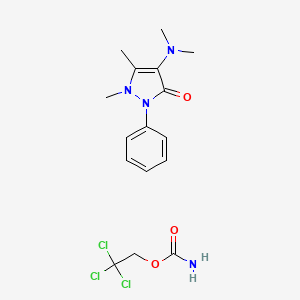
![1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14412640.png)
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
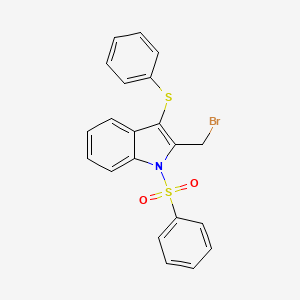
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
